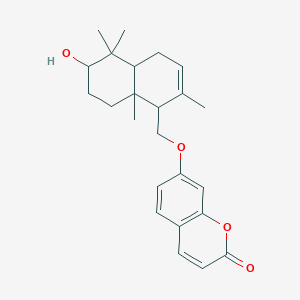![molecular formula C18H16N4S2 B1226055 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1226055.png)
2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have highlighted the antimicrobial properties of triazole and benzothiazole derivatives, closely related to the compound . Novel triazole derivatives, including structures akin to 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole, have been synthesized and tested for their antimicrobial activities against various pathogens. Compounds with similar structures were found to be potent against Candida species and pathogenic bacteria, indicating their potential as antimicrobial agents (Altıntop et al., 2011). Another study synthesized Schiff bases of benzothiazole derivatives, demonstrating good antimicrobial properties, further supporting the potential use of such compounds in combating infections (Soni et al., 2010).
Anti-Inflammatory and Antioxidant Activities
Compounds structurally related to 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole have been studied for their anti-inflammatory activities. Notably, derivatives of triazole and benzothiazole were synthesized and evaluated, with some compounds displaying significant anti-inflammatory effects (Tozkoparan et al., 2000). Furthermore, the antioxidant potential of similar compounds has been researched, indicating their capacity to mitigate oxidative stress, a factor involved in various pathological conditions, including inflammation and cancer (Aktay et al., 2005).
Anticancer Properties
The structural framework of triazole and benzothiazole derivatives has garnered attention for their potential anticancer properties. Various studies have synthesized and evaluated the cytotoxic effects of these compounds on different cancer cell lines. Compounds with structural similarities to 2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole have shown promising results in inhibiting the growth of cancer cells, suggesting their potential as therapeutic agents in oncology (Osmaniye et al., 2018).
Eigenschaften
Produktname |
2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole |
|---|---|
Molekularformel |
C18H16N4S2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N4S2/c1-2-22-17(13-8-4-3-5-9-13)20-21-18(22)23-12-16-19-14-10-6-7-11-15(14)24-16/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
XNUXHWHEFAEUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



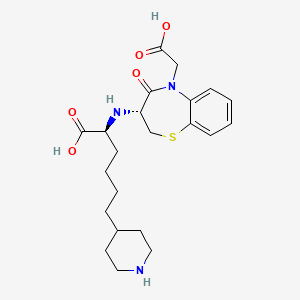

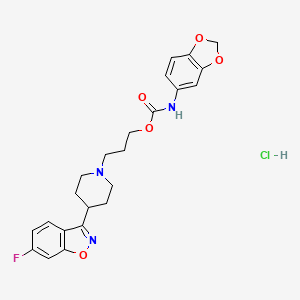
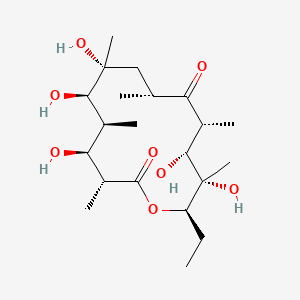


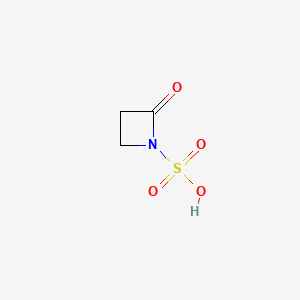

![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)

![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)
